molecular formula C12H10ClNO B6367134 5-(3-Chloro-2-methylphenyl)pyridin-3-ol CAS No. 1261938-24-2

5-(3-Chloro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6367134
CAS No.: 1261938-24-2
M. Wt: 219.66 g/mol
InChI Key: ZINOANGZZMHPBF-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group (-OH) at the 3-position of the pyridine ring and a substituted phenyl group (3-chloro-2-methylphenyl) at the 5-position.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-11(3-2-4-12(8)13)9-5-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINOANGZZMHPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682839
Record name 5-(3-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-24-2
Record name 5-(3-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 5-(3-Chloro-2-methylphenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)pyridin-3-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The position of the chloro group significantly impacts reactivity. For example, 2-Chloro-5-methylpyridin-3-ol (Cl at pyridine-2) may exhibit different steric effects compared to 5-Chloro-2-methoxypyridin-3-ol (Cl at pyridine-5) .
  • Trifluoromethyl (-CF₃) groups, as in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol , enhance metabolic stability and lipophilicity, making them valuable in pesticide design.

Functional Group Influence :

  • Methoxy (-OMe) substituents (e.g., 5-Chloro-2-methoxypyridin-3-ol ) improve solubility but may reduce binding affinity in hydrophobic active sites.
  • Hydroxyl (-OH) groups at pyridine-3 (as in the target compound) enable hydrogen bonding, critical for metal coordination or enzyme inhibition.

Structural Isomerism: The phenyl-substituted analogs, such as 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol , demonstrate how minor changes (e.g., chloro position on the phenyl ring) alter electronic properties and steric bulk.

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